molecular formula C10H10Cl2N2 B1583846 1-(4-Pyridyl)pyridinium chloride hydrochloride CAS No. 5421-92-1

1-(4-Pyridyl)pyridinium chloride hydrochloride

Cat. No. B1583846
M. Wt: 229.1 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-M
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Patent
US06939972B2

Procedure details

In another aspect, the present invention is directed to an improved process for producing 4-dimethyl amino pyridine that provides for the recovery of ethyl acetate during salt formation and recycling the ethyl acetate. The process comprises quaternizing pyridine with thionyl chloride in presence of recovered ethyl acetate to provide N-[4-pyridyl]pyridinium chloride hydrochloride and then aminating the resulting salt with N,N-dimethyl formamide. The resulting reaction mass is hydrolysed in presence of a base, extracted with an aromatic solvent, such as benzene, and distilled under vacuum employing a fractionating column to give 4-dimethyl amino pyridine with the desired quality and yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:9])=O>C(OCC)(=O)C>[ClH:9].[Cl-:9].[N:1]1[CH:6]=[CH:5][C:4]([N+:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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